molecular formula C20H30B2Br2O4 B13404644 2,2'-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13404644
M. Wt: 515.9 g/mol
InChI Key: KJJSQEFJZOGSES-UHFFFAOYSA-N
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Description

2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features both bromomethyl and dioxaborolane functional groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable carbon-boron bonds, which are crucial in various organic transformations. The bromomethyl groups can act as leaving groups in substitution reactions, while the dioxaborolane moieties facilitate cross-coupling reactions by forming boronate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,5-Bis(bromomethyl)-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual functionality, combining both bromomethyl and dioxaborolane groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C20H30B2Br2O4

Molecular Weight

515.9 g/mol

IUPAC Name

2-[2,5-bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H30B2Br2O4/c1-17(2)18(3,4)26-21(25-17)15-9-14(12-24)16(10-13(15)11-23)22-27-19(5,6)20(7,8)28-22/h9-10H,11-12H2,1-8H3

InChI Key

KJJSQEFJZOGSES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CBr)B3OC(C(O3)(C)C)(C)C)CBr

Origin of Product

United States

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